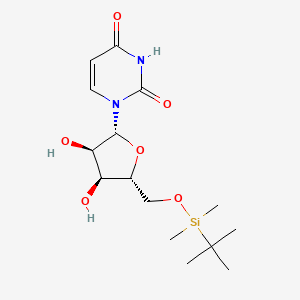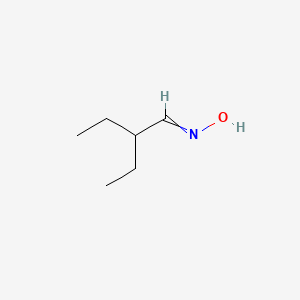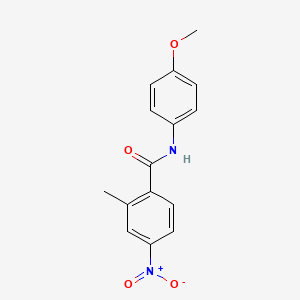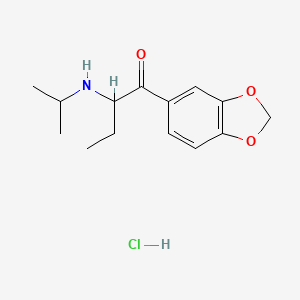
Schisansphenin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Schisansphenin B is a sesquiterpene compound isolated from the fruits of Schisandra sphenanthera. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Schisansphenin B involves several key steps. One notable method is the asymmetric total synthesis, which starts with commercially available 1,3-cyclopentanedione. The synthesis proceeds through eight steps, including enantioselective palladium-catalyzed oxidative Heck coupling, intramolecular Stetter reaction to construct the spiro[4.4]nonane skeleton, and regioselective Tiffeneau-Demjanov-type ring expansion .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis, and further studies are needed to develop efficient and scalable industrial production processes.
化学反应分析
Types of Reactions
Schisansphenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated products.
科学研究应用
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Industry: this compound’s unique chemical structure makes it a valuable compound for developing new materials and pharmaceuticals.
作用机制
The mechanism of action of Schisansphenin B involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.
相似化合物的比较
Schisansphenin B can be compared with other sesquiterpenes isolated from Schisandra species, such as Schisantherin B and Schisandrin B. While all these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Schisantherin B
- Schisandrin B
- Schisanhenol
- Schisandrol A
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
(1S,5R)-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-5-4-11(3)15(13)8-6-12(7-9-15)14(16)17/h6,10,13H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,15+/m0/s1 |
InChI 键 |
ZJXJQRXAMSBPTJ-DZGCQCFKSA-N |
手性 SMILES |
CC(C)[C@@H]1CCC(=C)[C@@]12CCC(=CC2)C(=O)O |
规范 SMILES |
CC(C)C1CCC(=C)C12CCC(=CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)


![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
